An In-depth Technical Guide to 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinolinone scaffold is a privileged structure in drug discovery, and the unique combination of a bromine atom and a trifluoromethyl group on this backbone imparts distinct physicochemical characteristics that are advantageous for the development of novel therapeutic agents. This document details a probable synthetic route, based on established methodologies for similar quinolinone derivatives, and explores the potential biological activities, particularly as a kinase inhibitor and an antimicrobial agent. Furthermore, this guide outlines protocols for characterization, safety and handling, and analytical procedures relevant to this compound.
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a carbonyl group at the 2-position to form the quinolin-2(1H)-one scaffold, along with strategic substitutions, allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.
6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a prime example of a strategically functionalized quinolinone. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug-like molecules.[3] This guide will delve into the core chemical properties of this compound, providing a foundation for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 328955-61-9 | |
| Molecular Formula | C₁₀H₅BrF₃NO | |
| Molecular Weight | 292.05 g/mol | |
| Appearance | Off-white to slight yellow solid | [4] |
| Melting Point | 227°C | |
| Solubility | While specific quantitative data is not readily available, based on the behavior of similar polyhalogenated aromatic compounds, it is expected to be sparingly soluble in non-polar solvents like hexane, moderately soluble in polar protic solvents like methanol and ethanol, and soluble in polar aprotic solvents such as acetone, dichloromethane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). | [5] |
| Storage | 2-8°C |
Synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one
While a specific, detailed experimental protocol for the synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on the well-established Gould-Jacobs reaction.[6][7][8] This reaction is a versatile method for the preparation of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.
Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction
The synthesis can be envisioned in a multi-step process starting from 4-bromoaniline and a trifluoromethyl-containing β-ketoester.
Figure 1: Proposed synthetic pathway for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology based on the principles of the Gould-Jacobs reaction and should be optimized for specific laboratory conditions.
Step 1: Condensation to form the Intermediate Enamine
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-bromoaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a suitable solvent such as toluene.
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Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to the mixture.
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Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can be purified by recrystallization or used directly in the next step.
Step 2: Thermal Cyclization to form the Quinolinone Ring
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In a flask suitable for high-temperature reactions, dissolve the crude enamine intermediate from Step 1 in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.
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Heat the mixture to approximately 250°C. This high temperature is necessary to facilitate the intramolecular cyclization.
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Maintain this temperature for the required duration, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the cooled mixture with a non-polar solvent like hexane to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash it with hexane to remove the high-boiling solvent.
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The crude 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Spectral Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinolinone ring system. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing trifluoromethyl group and the bromine atom. A broad singlet corresponding to the N-H proton of the quinolinone ring is also anticipated.
13C NMR Spectroscopy
The 13C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the quinolinone ring will be observed in the downfield region, typically around 160-180 ppm.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent [M+H]+ ion at m/z 292.96 and a characteristic isotopic pattern due to the presence of the bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm-1), the C=O stretching of the quinolinone ring (around 1650-1690 cm-1), and C-F stretching vibrations of the trifluoromethyl group (in the region of 1000-1200 cm-1).
Biological Activity and Potential Applications
The 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one scaffold is a promising starting point for the development of new therapeutic agents, primarily due to the known biological activities of related quinolinone derivatives.
Kinase Inhibition
The quinolinone core is a well-established "hinge-binding" motif for various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[9] The trifluoromethyl group can enhance the binding affinity and selectivity of the molecule for the ATP-binding pocket of specific kinases.[10] The bromine atom at the 6-position can be utilized for further derivatization to explore structure-activity relationships and optimize potency and selectivity against specific kinase targets.
Sources
- 1. 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 9. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

